molecular formula C17H26N2O5S B13717360 tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate

tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B13717360
M. Wt: 370.5 g/mol
InChI Key: CWZSXJAHZGDLII-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with an amino and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common synthetic route starts with piperidin-4-ylmethanol, which undergoes acylation to introduce the tert-butyl ester group. This is followed by sulfonation to add the methylsulfonyl group and finally, substitution to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the methylsulfonyl group would produce methylthio derivatives.

Scientific Research Applications

tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is unique due to the presence of both an amino group and a methylsulfonyl group on the phenoxy ring

Properties

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl 4-(2-amino-4-methylsulfonylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-9-7-12(8-10-19)23-15-6-5-13(11-14(15)18)25(4,21)22/h5-6,11-12H,7-10,18H2,1-4H3

InChI Key

CWZSXJAHZGDLII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)C)N

Origin of Product

United States

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